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Overview
Description
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is an organoborane compound. This colorless solid is widely used in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
9-Borabicyclo[3.3.1]nonane is prepared by the reaction of 1,5-cyclooctadiene and borane, usually in ethereal solvents. The synthesis involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane-tetrahydrofuran complex in a 1:1 ratio, followed by refluxing the mixture at 65°C, producing a solution containing 9-BBN in approximately 90% yield . The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Chemical Reactions Analysis
9-Borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: It is especially useful in hydroboration reactions, where it adds to alkenes to form organoboranes.
Reduction: 9-BBN is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes.
Radical Addition: It can initiate radical addition reactions of alkanethiols to alkenes under mild conditions, providing the corresponding dialkyl sulfides almost quantitatively.
Scientific Research Applications
9-Borabicyclo[3.3.1]nonane has numerous applications in scientific research, including:
Organic Synthesis: It is extensively used in organic synthesis, particularly in the hydroboration of alkenes and alkynes.
Material Science: It is used in the preparation of advanced materials, such as the synthesis of the antimalarial drug artemisinin.
Mechanism of Action
The mechanism of action of 9-Borabicyclo[3.3.1]nonane involves its highly regioselective addition to alkenes, allowing the preparation of terminal alcohols by subsequent oxidative cleavage. The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane . This selective hydroboration-oxidation sequence is a fundamental chemical transformation in organic synthesis .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane is unique compared to other organoborane compounds due to its high regioselectivity and efficiency in hydroboration reactions. Similar compounds include:
Borane-tetrahydrofuran complex: Used in hydroboration reactions but less regioselective than 9-BBN.
Properties
Molecular Formula |
C16H28B2 |
---|---|
Molecular Weight |
242.0 g/mol |
InChI |
InChI=1S/2C8H14B/c2*1-3-7-5-2-6-8(4-1)9-7/h2*7-8H,1-6H2 |
InChI Key |
CNKVQHHHHRHFHT-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C2CCCC1CCC2.[B]1C2CCCC1CCC2 |
Origin of Product |
United States |
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